(s)-Atrolactic acid
概要
説明
(S)-atrolactic acid is an atrolactic acid.
生物活性
(S)-Atrolactic acid, a stereoisomer of lactic acid, has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound is primarily produced through fermentation processes and is known for its role in metabolic pathways, particularly in lactic acid bacteria (LAB). Understanding the biological activity of this compound is crucial for its applications in food science, medicine, and biotechnology.
- Chemical Formula : C3H6O3
- Molecular Weight : 90.08 g/mol
- Structure : this compound is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a three-carbon backbone.
Biological Functions
This compound exhibits various biological activities that can be categorized into several key areas:
1. Metabolic Role
This compound plays a significant role in anaerobic metabolism, particularly in the fermentation processes of LAB. It is produced during glycolysis and serves as an important energy source for various microorganisms.
2. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce oxidative stress in cells. For instance, research indicates that exopolysaccharides produced by LAB can enhance the antioxidant capacity of this compound, providing protective effects against oxidative damage in Caco-2 cells .
3. Immunomodulatory Effects
This compound has been linked to immunomodulatory activities. It can stimulate the production of immune factors such as immunoglobulin A (IgA) and enhance the activity of T-helper cells. This immunomodulation is particularly relevant in gastrointestinal health, where it aids in maintaining gut homeostasis and protecting against pathogens .
4. Antimicrobial Properties
The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated that this compound can inhibit the growth of harmful bacteria by disrupting their metabolic processes, thereby enhancing the competitive advantage of beneficial LAB in the gut microbiota .
Case Study 1: Lactic Acidosis in Clinical Settings
In clinical scenarios, elevated levels of lactic acid, including this compound, have been associated with conditions such as lactic acidosis. A study involving HIV-infected patients indicated that hyperlactatemia could lead to significant metabolic disruptions, highlighting the importance of monitoring lactate levels during treatment with nucleoside reverse transcriptase inhibitors (NRTIs) .
Case Study 2: Probiotic Applications
Research on probiotics has shown that strains producing this compound can improve gut health by modulating the intestinal microbiome and enhancing immune responses. For example, Lactobacillus plantarum has been noted for its ability to produce exopolysaccharides that synergistically work with this compound to boost immune functions and protect against gastrointestinal infections .
Research Findings
特性
IUPAC Name |
(2S)-2-hydroxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-71-8 | |
Record name | Atrolactic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-atrolactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATROLACTIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y6G519RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current synthetic approaches to obtain enantiomerically pure (S)-atrolactic acid?
A1: While this compound has been studied extensively, accessing it in high enantiomeric purity can be challenging. The provided research highlights two different approaches:
- Asymmetric synthesis using chiral auxiliary: One paper [] describes a method utilizing (S)-(+)-3-hydroxytetrahydrofuran as a chiral auxiliary. This approach achieves an enantiomeric excess (ee) of 20% for this compound. While this method demonstrates the potential of using chiral auxiliaries, further optimization is needed to enhance the enantioselectivity.
- Resolution of racemic mixtures: Another study, not included in the provided excerpts but mentioned as a prominent example [], explored the resolution of racemic atrolactic acid by Prelog. While the specifics of this method aren't detailed here, it highlights an alternative strategy for obtaining enantiopure this compound.
Q2: What are the limitations of the current synthetic methods for this compound, and what are potential future directions for improvement?
A2: The provided research [] highlights the limitation of achieving high enantioselectivity in the asymmetric synthesis of this compound using (S)-(+)-3-hydroxytetrahydrofuran. The reported ee of 20% indicates significant room for improvement.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。